molecular formula C15H22N2O4 B2859865 2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide CAS No. 2034443-67-7

2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide

Cat. No. B2859865
CAS RN: 2034443-67-7
M. Wt: 294.351
InChI Key: FFQGNMLHJVUBFD-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of isonicotinamide derivatives, which have been found to possess various biological activities.

Scientific Research Applications

Synthesis and Chemical Interactions

  • Doubly Dearomatising Intramolecular Coupling : Isonicotinamides with specific substituents undergo cyclisation induced by electrophiles, leading to the formation of spirocyclic or doubly spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).
  • Regio- and Stereospecific Cyclization : Ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to afford novel polycondensed heterocyclic systems, demonstrating a tandem cyclization that is both regio- and stereospecific (Trofimov et al., 2012).

Co-crystal Formation and Structural Analysis

  • Adventures in Co-crystal Land : The study of co-crystals formed with isonicotinamide and various carboxylic acids illustrates the diverse potential for co-crystallization, offering insights into stoichiometric variations, polymorphism, and phase transitions. This research underscores the expansive co-crystal space observed with the ever-evolving exploration of co-crystallization among multiple molecular components (Lemmerer & Fernandes, 2012).

Biological Evaluation and Antimicrobial Activities

  • Synthesis and Biological Evaluation : Bromophenol derivatives with a cyclopropyl moiety, upon synthesis and evaluation, were found to be effective inhibitors of specific enzymes, indicating the potential for treating diseases such as Alzheimer's and Parkinson's. This highlights the broader applicability of synthesized compounds based on isonicotinamide derivatives in the realm of medicinal chemistry (Boztaş et al., 2019).

Antioxidant Activities and DNA-binding Studies

  • Antioxidant Activities and DNA-binding : The antioxidant activities and DNA-binding properties of compounds related to isonicotinamide have been studied, showcasing their potential in pharmaceutical applications. This includes the exploration of metal complexes of isonicotinamide derivatives and their interaction with DNA, offering insights into the design of novel therapeutic agents (Hao et al., 2010).

properties

IUPAC Name

2-cyclopentyloxy-N-[2-(2-hydroxyethoxy)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c18-8-10-20-9-7-17-15(19)12-5-6-16-14(11-12)21-13-3-1-2-4-13/h5-6,11,13,18H,1-4,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQGNMLHJVUBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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